N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a chemical compound characterized by its unique structural features, which combine a quinoxaline moiety with a pyrazole ring. This compound is identified by the CAS Registry Number 1346242-81-6, and its molecular formula is with a molecular mass of approximately 226.23 g/mol . The compound has garnered interest in various scientific fields due to its potential biological activities and applications.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Quinoxaline and pyrazole are both significant in medicinal chemistry, often serving as scaffolds for drug design. The classification of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is primarily as an organic compound with potential pharmaceutical applications.
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine can be achieved through several methods, including:
The molecular structure of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine features two fused rings: a quinoxaline ring and a pyrazole ring. The structural representation indicates that the pyrazole ring is attached at the 4-position of the quinoxaline:
Key bond lengths and angles within the structure reflect significant delocalization of π-electron density, contributing to the compound's stability and reactivity .
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine can participate in various chemical reactions:
The mechanism of action for N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific biological targets. Research indicates that this compound may inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition could lead to potential applications in managing conditions like diabetes by regulating blood sugar levels.
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine exhibits several notable physical properties:
Chemical properties include:
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has potential applications in various fields:
The construction of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine demands precise regiocontrol due to the electronic asymmetry of the quinoxaline ring system. Modern synthetic approaches leverage two principal strategies: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. The SNAr route capitalizes on the enhanced leaving-group capacity of C-2 halogen substituents when electron-withdrawing groups occupy the C-3 position. This allows direct displacement by 1-methyl-1H-pyrazol-4-amine under microwave irradiation (150-200°C), achieving yields up to 93% in dimethyl sulfoxide (DMSO) with potassium carbonate base within 30 minutes [6].
Alternatively, Buchwald-Hartwig amination employs palladium catalysts (e.g., Pd2(dba)3/XPhos) for coupling unprotected pyrazole amines with 2-chloroquinoxalines. This method offers superior functional group tolerance, accommodating sensitive substituents like esters or nitriles. Green chemistry adaptations utilize cerium(IV) ammonium nitrate (CAN) catalysis in aqueous media, achieving near-quantitative yields at room temperature within 20 minutes while eliminating heavy metal residues [5] [8].
Table 1: Comparative Synthetic Approaches for Quinoxaline-Pyrazole Hybrids
Method | Conditions | Yield Range | Reaction Time | Regioselectivity |
---|---|---|---|---|
Microwave SNAr | K2CO3, DMSO, 200°C | 85-93% | 30 min | C-2 exclusive |
Buchwald-Hartwig | Pd2(dba)3/XPhos, tBuONa, toluene, 110°C | 75-88% | 12-18 h | C-2 exclusive |
CAN-catalyzed amination | H2O, rt | 92-98% | 20 min | C-2 exclusive |
Clay K-10 mediated | Ethanol, rt | 70-82% | 60 min | C-2/C-3 mixture |
Suzuki-Miyaura cross-coupling enables precise decoration of the quinoxaline scaffold prior to pyrazole conjugation. The halogen positioning strategy is critical: nitration of 2-quinoxalinol under weakly acidic conditions produces 7-nitro derivatives, while strong acids yield 6-nitro isomers, with regiochemistry confirmed by X-ray crystallography [1]. Subsequent halogenation (POCl3/PCl5) generates 6- or 7-chloroquinoxalines that serve as coupling partners for aryl/heteroaryl boronic acids.
Key innovations include:
The Núcleo de Química de Heterociclos group pioneered recyclable Pd-nanoparticle catalysts immobilized on magnetic ferrites, achieving >98% conversion across 10 reaction cycles without significant activity loss. This methodology enables late-stage diversification for SAR exploration while minimizing metal contamination of pharmaceutical intermediates.
Although N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine lacks direct urea functionality, SAR studies of related quinoxaline-ureas provide critical pharmacophore insights. Systematic optimization of quinoxaline urea analogs revealed that N-aryl substitution markedly enhances IKKβ inhibition. Analog 84 (quinoxaline urea with 3-bromo-4-fluoroaniline) demonstrated:
Thiourea modifications proved detrimental to activity, with complete loss of IKKβ inhibition at 10 μM. Molecular modeling attributes urea superiority to:
Table 2: Influence of Urea/Thiourea Modifications on IKKβ Inhibition
Analog | R1 (Quinoxaline) | R2 (Urea/Thiourea) | NFκB Inhibition (% at 10 μM) | Cellular IC50 (μM) |
---|---|---|---|---|
13-197 | 2,3-Difuryl | -NHCONH-Ph | 38% | 12.4 ± 1.2 |
84 | 2-Furyl | -NHCONH-(3-Br-4-F-Ph) | 92% | 3.1 ± 0.4 |
41 | 2,3-Difuryl | -NHCSNH-Ph | <15% | >50 |
The symmetry disruption in N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine derivatives significantly modulates pharmacological performance. Head-to-head evaluation of symmetrical 2,3-disubstituted versus mono-substituted quinoxalines revealed striking differences:
Mechanistically, mono-substituted quinoxalines demonstrate superior target engagement, with analog 84 achieving 87% IKKβ occupancy at 50 mg/kg oral dose versus 42% for symmetrical analog 45. This correlates with ~5.7-fold greater AUC0-∞ (1245 ng·h/mL vs. 290 ng·h/mL) and significantly enhanced tumor growth suppression in xenograft models (78% vs. 32% reduction at day 21). The structural basis for this advantage involves:
Table 3: Pharmacokinetic Comparison of Quinoxaline Architectures
Parameter | Mono-Substituted (84) | Symmetrical (45) | Improvement Factor |
---|---|---|---|
TNFα NFκB IC50 | 0.42 μM | 1.85 μM | 4.4× |
AUC0-∞ (oral) | 1245 ng·h/mL | 290 ng·h/mL | 4.3× |
Bioavailability (%F) | 34.2% | 6.0% | 5.7× |
Tumor p-IKKβ Reduction (50 mg/kg) | 87% | 42% | 2.1× |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3